molecular formula C16H10Cl2O2 B8712390 1,4-Bis(4-chlorophenyl)-2-butene-1,4-dione

1,4-Bis(4-chlorophenyl)-2-butene-1,4-dione

Cat. No. B8712390
M. Wt: 305.2 g/mol
InChI Key: NOWZMUNUVDBDQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis(4-chlorophenyl)-2-butene-1,4-dione is a useful research compound. Its molecular formula is C16H10Cl2O2 and its molecular weight is 305.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H10Cl2O2

Molecular Weight

305.2 g/mol

IUPAC Name

1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione

InChI

InChI=1S/C16H10Cl2O2/c17-13-5-1-11(2-6-13)15(19)9-10-16(20)12-3-7-14(18)8-4-12/h1-10H

InChI Key

NOWZMUNUVDBDQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC(=O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Chlorobenzene (0.4 mol) and aluminium chloride (0.5 mol) in carbon disulphide (30 ml) were stirred at 50°-60°. Fumaryl chloride (0.2 mol) was added dropwise at a brisk rate over 30 minutes and refluxing was continued for a further 15 minutes. The residue was poured into crushed ice (1 kg) and concentrated hydrochloric acid (15.0 ml). The semi-solid was filtered off, washed with ether and ethanol, and recrystallised from ethyl acetate/ethanol to give pale yellow needles of di-(p-chlorobenzoyl) ethylene m.p. 175°-176°. Analysis:
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Three

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